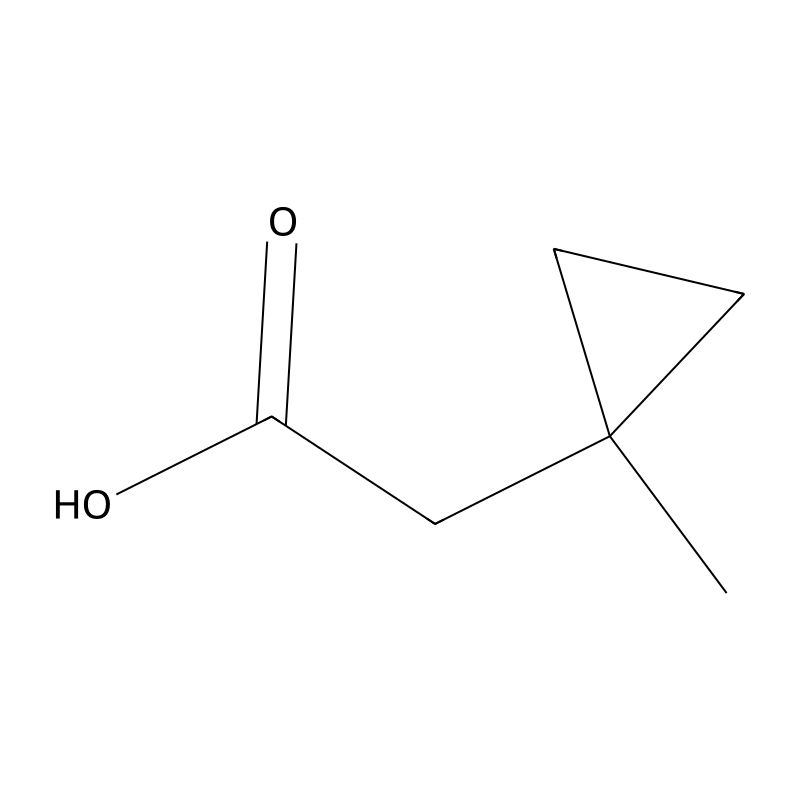2-(1-Methylcyclopropyl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(1-Methylcyclopropyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to the acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 114.14 g/mol. The compound features a carboxylic acid functional group and is classified as a branched-chain fatty acid. This structural configuration contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .
Currently, there is no documented research on the specific mechanism of action of 2-MCAA. However, its structural features suggest potential avenues for exploration. The carboxylic acid group could allow it to participate in hydrogen bonding interactions with other molecules, while the cyclopropyl ring might influence its binding to protein targets or enzymes [].
Finding More Information:
Scientific databases like PubChem and SciFinder can be helpful resources for finding more information about the research applications of 2-(1-Methylcyclopropyl)acetic acid. These databases allow you to search for specific chemicals and can provide information on their properties, synthesis, and potential uses.
- Oxidation: This reaction can convert the compound into corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound may be reduced to its corresponding alcohol or amine forms using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous solvents.
- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Research indicates that 2-(1-Methylcyclopropyl)acetic acid exhibits potential biological activities. Notably, it has been studied for its role in metabolic pathways and cellular processes. It has shown promise as a therapeutic agent, particularly in modulating glucose metabolism by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of incretin hormones. This action enhances insulin secretion and lowers glucagon levels, indicating its potential utility in managing type 2 diabetes .
The synthesis of 2-(1-Methylcyclopropyl)acetic acid typically involves several steps:
- Cyclopropanation: An appropriate alkene undergoes cyclopropanation to introduce the cyclopropyl group.
- Amination: The cyclopropyl derivative is subjected to amination reactions to introduce the amino group.
- Acetic Acid Derivatization: The final step involves modifying the acetic acid moiety to complete the synthesis .
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and efficiency, allowing for better control over reaction conditions.
2-(1-Methylcyclopropyl)acetic acid has several applications across different fields:
- Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in diabetes management.
- Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
- Biological Research: Studied for its interactions with biomolecules and potential roles in metabolic pathways .
Studies on the interactions of 2-(1-Methylcyclopropyl)acetic acid with biological targets have highlighted its mechanism of action in glucose regulation. By inhibiting DPP-4, it increases levels of incretin hormones crucial for insulin regulation. This mechanism suggests significant therapeutic benefits for conditions like type 2 diabetes and underscores the compound's relevance in pharmacological research .








